

A Comparative Toxicological Assessment of Metolachlor and its Environmental Degradates

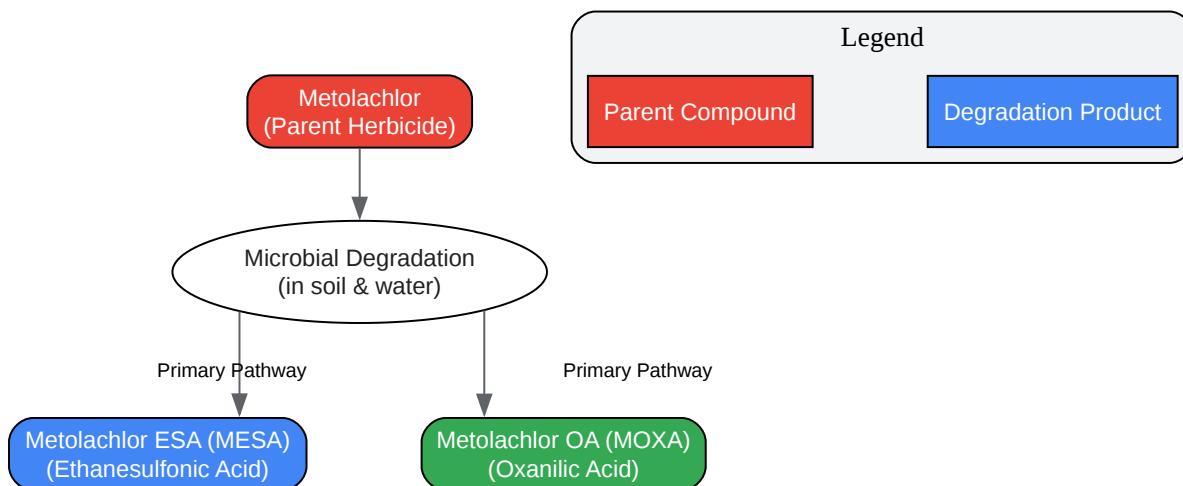
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Metolachlor**

Cat. No.: **B1676510**

[Get Quote](#)


This guide provides a comprehensive comparison of the toxicological profiles of the widely used chloroacetanilide herbicide, **S-metolachlor**, and its principal environmental degradation products, **metolachlor** ethanesulfonic acid (MESA) and **metolachlor** oxanilic acid (MOXA). Intended for researchers, environmental scientists, and regulatory professionals, this document synthesizes data from mammalian, aquatic, and in vitro studies to elucidate the relative risks associated with these compounds. We will explore the mechanisms underlying their differential toxicity and provide standardized protocols for their assessment.

Introduction: The Environmental Lifecycle of Metolachlor

Metolachlor is a pre-emergent herbicide used extensively in agriculture to control annual grasses and certain broadleaf weeds in crops such as corn, soybeans, and cotton.^[1] Due to its moderate water solubility and persistence, **metolachlor** and its metabolites are frequently detected in soil, surface water, and groundwater, necessitating a thorough understanding of their environmental fate and toxicological impact.^{[2][3]}

In the environment, microbial action is the primary driver of **metolachlor** degradation.^[4] This process transforms the parent compound into more polar and mobile metabolites, primarily MESA (CGA-354743) and MOXA (CGA-51202).^{[5][6]} The formation of these degradates involves the replacement of the reactive chloroacetyl group, a key step that significantly alters the molecule's biological activity.^[7]

The following diagram illustrates this primary degradation pathway.

[Click to download full resolution via product page](#)

Caption: Environmental degradation pathway of **Metolachlor**.

Comparative Toxicity Profile

A substantial body of evidence indicates that the degradation of **metolachlor** to MESA and MOXA represents a detoxification process. The removal of the chlorine atom and modification of the side chain reduces the biological reactivity and toxic potency of the resulting molecules. [7][8]

Mammalian Toxicity

Studies in rodent and canine models consistently demonstrate that MESA and MOXA are significantly less toxic than the parent S-**metolachlor** upon acute and subchronic exposure.

Table 1: Comparative Acute Oral Toxicity in Rats

Compound	EPA Toxicity Category	Acute Oral LD50 (mg/kg)	Reference
Metolachlor	III (Slightly Toxic)	1200 - 2780	[1]
Metolachlor ESA (MESA)	IV (Practically Non-Toxic)	> 5000	[8]
Metolachlor OA (MOXA)	III (Slightly Toxic)	> 2000	[7]

In 90-day subchronic feeding studies, S-**metolachlor** induced liver hypertrophy in rats at doses of 500-600 mg/kg/day.[\[8\]](#) In stark contrast, MESA did not produce any clear adverse effects on liver function at doses up to 1,800 mg/kg/day, and MOXA showed no signs of liver toxicity at dietary concentrations of 15,000 ppm.[\[7\]](#)[\[8\]](#) The primary effects observed following long-term exposure to the parent compound are reduced body weight and impacts on the liver.[\[9\]](#)

Genotoxicity and Carcinogenicity

The genotoxic potential of **metolachlor** and its degradates has been evaluated in numerous assays.

- **Metolachlor:** The parent compound has not been found to be genotoxic in a comprehensive battery of in vivo and in vitro tests, including bacterial mutagenicity assays.[\[1\]](#) However, some studies have reported cytotoxic and genotoxic effects in human lymphocytes and tadpoles, suggesting potential for DNA damage in specific biological systems.[\[2\]](#) Interestingly, one study found that while pure S-**metolachlor** did not induce micronuclei in human HepG2 cells, its commercial formulation did, pointing to the role of other ingredients in the formulated product's toxicity.[\[10\]](#)[\[11\]](#)
- **Degradation Products:** MESA and MOXA have also generally tested negative for genotoxicity. The main exception is the induction of chromosomal aberrations in cultured human lymphocytes, an in vitro finding whose in vivo relevance requires careful consideration.

Regarding carcinogenicity, the U.S. EPA has classified **metolachlor** as a "possible human carcinogen" (Group C) based on the observation of benign liver tumors in female rats, but only

at the highest dose tested.[2][5] More recently, the agency concluded it is "not likely to be carcinogenic to humans" at doses that do not cause cellular proliferation in the liver.[9] There is insufficient data to assess the carcinogenic potential of MESA and MOXA.[8]

Endocrine Disruption Potential

Emerging evidence suggests that **metolachlor** may act as an endocrine-disrupting chemical (EDC). Studies have shown that it can increase the activity of the aromatase enzyme, which is critical for estrogen synthesis.[12] Exposure of prepubertal male rats to **metolachlor** resulted in altered serum levels of key reproductive hormones, including testosterone and estradiol.[12] This highlights a potential mechanism through which the herbicide could interfere with reproductive health, an area that warrants further investigation for both the parent compound and its metabolites.

Ecotoxicity

The impact on non-target organisms is a critical component of environmental risk assessment.

Metolachlor poses a greater risk to aquatic life than its degradation products.

Table 2: Comparative Aquatic Toxicity

Organism	Compound	Endpoint	Value (mg/L)	Reference
Rainbow Trout	Metolachlor	96-hr LC50	~3.0	[1]
Bluegill Sunfish	Metolachlor	96-hr LC50	15.0	[1]
Daphnia magna (Water Flea)	Metolachlor	48-hr LC50	25.0	[1]
Daphnia magna (Water Flea)	rac-Metolachlor	Chronic NOEC	0.001	[13]
Daphnia magna (Water Flea)	S-Metolachlor	Chronic NOEC	0.1	[13]
Leptodactylus luctator (Tadpole)	Dual Gold® (S- Metolachlor)	24-hr LC50	7.0	[14]

NOEC: No-Observed-Effect Concentration

Studies on the aquatic invertebrate *Daphnia magna* have shown that the racemic mixture of **metolachlor** is significantly more toxic under chronic exposure conditions than the herbicidally active S-enantiomer enriched product.^[13] Furthermore, the S-**metolachlor**-based commercial formulation Dual Gold® has been shown to be genotoxic and lethal to tadpoles at concentrations relevant to agricultural runoff.^[14] While specific toxicity values for MESA and MOXA on these organisms are less prevalent in the literature, regulatory summaries confirm their lower toxicity compared to the parent compound.^{[9][15]}

Experimental Protocols for Toxicity Assessment

To ensure data comparability and regulatory acceptance, standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed.

Protocol: In Vitro Micronucleus Assay in Human Cells

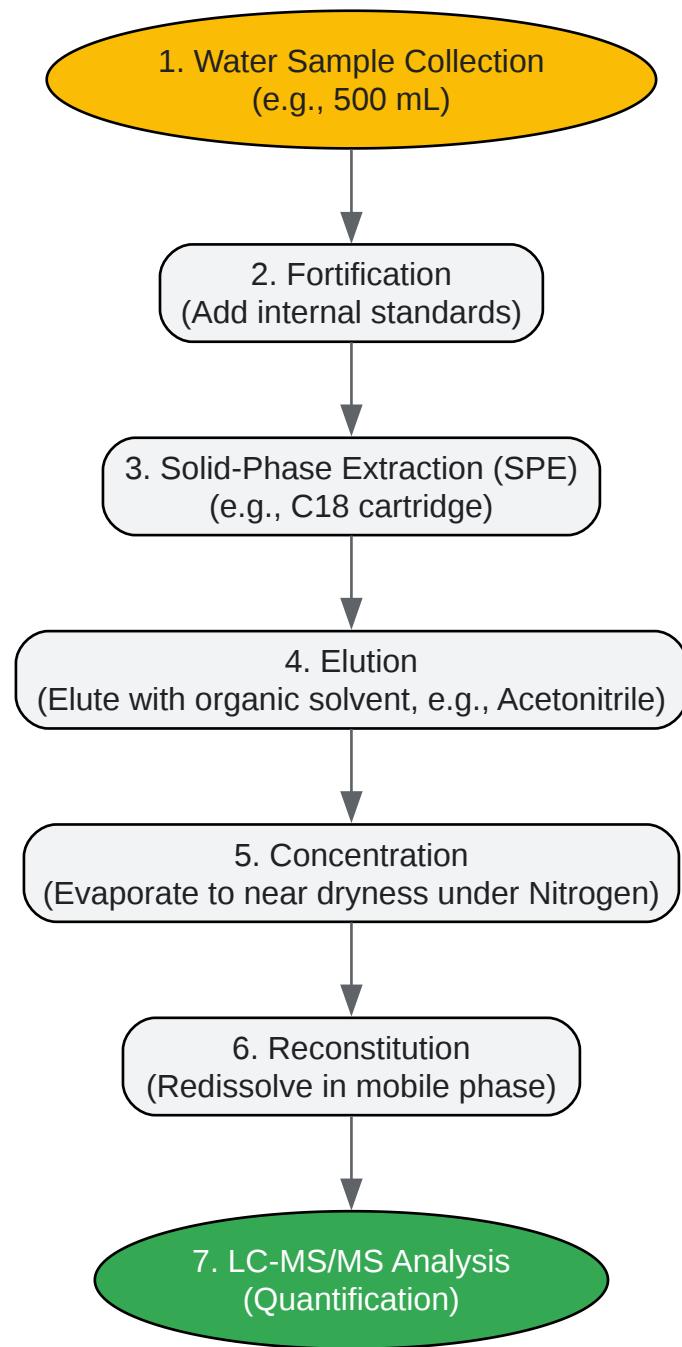
This protocol outlines a method to assess the genotoxic potential of a test substance by measuring the induction of micronuclei in cultured cells, based on OECD Guideline 487.

Objective: To detect chromosomal damage or aneuploidy.

Materials:

- Human hepatoma (HepG2) cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test substance (**Metolachlor**, MESA, or MOXA) dissolved in a suitable solvent (e.g., DMSO)
- Positive controls (e.g., Mitomycin C, Colchicine)
- Cytochalasin B
- Fixative (Methanol:Acetic Acid)
- Staining solution (e.g., Giemsa or a fluorescent DNA stain)

- Microscope slides and a high-power microscope


Procedure:

- Cell Seeding: Plate HepG2 cells in culture vessels at an appropriate density and incubate for 24 hours to allow for attachment.
- Exposure: Treat the cells with a range of concentrations of the test substance, along with solvent and positive controls, for a defined period (e.g., 3-6 hours). Include treatments with and without an external metabolic activation system (S9 mix).
- Block Cytokinesis: After the initial exposure, remove the treatment medium, wash the cells, and add fresh medium containing Cytochalasin B. This inhibits cell division (cytokinesis) while allowing nuclear division, resulting in binucleated cells. Incubate for a period equivalent to 1.5-2.0 normal cell cycle lengths.
- Harvest and Fixation: Harvest the cells by trypsinization. Treat with a hypotonic solution to swell the cytoplasm, then fix the cells using a cold fixative.
- Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
- Staining: Stain the slides with a suitable DNA stain to visualize the main nuclei and any micronuclei.
- Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that lag behind during cell division.
- Data Analysis: Analyze the frequency of micronucleated cells for a statistically significant, dose-dependent increase compared to the solvent control. Assess cytotoxicity using metrics like the Cytokinesis-Block Proliferation Index (CBPI).

Protocol: Analytical Quantification in Water Samples

This workflow describes a common method for the extraction and sensitive quantification of **metolachlor** and its degradates from water samples using Solid-Phase Extraction (SPE) and

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[\[16\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing **Metolachlor** in water.

Conclusion

The comprehensive analysis of available toxicological data leads to a clear conclusion: the primary environmental degradation products of **metolachlor**, MESA and MOXA, are substantially less toxic than the parent herbicide. This reduction in toxicity is observed across multiple endpoints, including acute and subchronic mammalian toxicity, genotoxicity, and ecotoxicity. The detoxification is mechanistically linked to the microbial replacement of the biologically reactive chloroacetyl group.

Despite this, the parent compound, **metolachlor**, exhibits moderate toxicity, with notable concerns regarding potential endocrine-disrupting effects and risks to non-target aquatic organisms. Therefore, a complete environmental risk assessment must consider the distinct toxicological profiles of both the parent compound and its major metabolites to accurately evaluate its impact on ecosystem and human health. The continued monitoring of these compounds in water resources remains a critical task for ensuring environmental safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - METOLACHLOR [extoxnet.orst.edu]
- 2. Metolachlor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Adsorption of Metolachlor and Its Transformation Products, ESA and OXA, on Activated Carbons | MDPI [mdpi.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. cdpr.ca.gov [cdpr.ca.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 11. Comparative study of cytotoxic and genotoxic effects induced by herbicide S-metolachlor and its commercial formulation Twin Pack Gold® in human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Herbicide Metolachlor Causes Changes in Reproductive Endocrinology of Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. recyt.fecyt.es [recyt.fecyt.es]
- 15. policycommons.net [policycommons.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Metolachlor and its Environmental Degradates]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676510#comparative-toxicity-of-metolachlor-and-its-degradation-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com